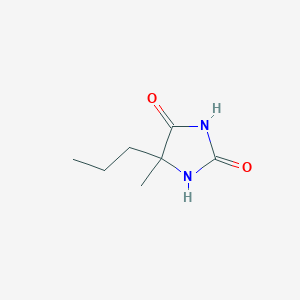

5-Methyl-5-propylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-propylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-4-7(2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNHTHSRIYDDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281857 | |

| Record name | 5-methyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-36-7 | |

| Record name | NSC23280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 5 Propylimidazolidine 2,4 Dione and Its Analogs

Direct Synthesis Routes to 5-Methyl-5-propylimidazolidine-2,4-dione

Direct synthetic routes to this compound primarily involve the formation of the hydantoin (B18101) ring from acyclic precursors in a single transformative step. These methods are favored for their efficiency and atom economy.

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward and efficient pathway to 5,5-disubstituted hydantoins from a ketone or an aldehyde, an alkali metal cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org For the synthesis of this compound, the starting ketone would be 2-pentanone.

The reaction mechanism is initiated by the formation of a cyanohydrin from the reaction of 2-pentanone with the cyanide ion. Concurrently, ammonium carbonate exists in equilibrium with ammonia (B1221849) and carbon dioxide. The ammonia reacts with the cyanohydrin to form an α-aminonitrile. The amino group of the aminonitrile then attacks the carbon of carbon dioxide in a nucleophilic addition. The resulting carbamic acid intermediate undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin structure. alfa-chemistry.com

A plausible synthetic protocol for this compound, based on analogous procedures for similar 5,5-dialkylhydantoins, is detailed in the table below. mdpi.com

| Step | Procedure |

| 1. Reactant Preparation | 2-Pentanone is dissolved in a suitable solvent, typically a mixture of ethanol (B145695) and water. |

| 2. Reagent Addition | Sodium cyanide (NaCN) or potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) are added to the solution. |

| 3. Reaction Conditions | The mixture is heated, typically at a temperature ranging from 60 to 100°C, and stirred for a prolonged period, which can be up to 24 hours, to ensure the completion of the reaction. mdpi.com |

| 4. Work-up | After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude hydantoin product. mdpi.com |

| 5. Purification | The solid product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound. mdpi.com |

While the Bucherer-Bergs reaction is the most common, other cyclization strategies can be employed for the synthesis of hydantoins. One such alternative involves the condensation of an α-amino acid with an isocyanate. For the synthesis of this compound, the corresponding α-amino acid, 2-amino-2-methylpentanoic acid, would be the key precursor.

The reaction proceeds by the nucleophilic attack of the amino group of the α-amino acid on the carbonyl carbon of the isocyanate, forming a urea (B33335) derivative. Subsequent intramolecular cyclization, often promoted by heating in an acidic or basic medium, leads to the formation of the hydantoin ring with the elimination of a molecule of water.

Another approach is the reaction of an α-hydroxy acid or its ester with urea. In this case, 2-hydroxy-2-methylpentanoic acid or its ester would be the starting material. The reaction is typically carried out at elevated temperatures and may be catalyzed by an acid.

Precursors and Intermediate Derivatization Strategies

The synthesis of this compound relies on readily available precursors. The primary precursor for the Bucherer-Bergs synthesis is 2-pentanone, an industrial solvent. The other reagents, sodium or potassium cyanide and ammonium carbonate, are also common laboratory chemicals.

For alternative synthetic routes, the key precursors are derivatives of 2-methylpentanoic acid. These include:

2-Amino-2-methylpentanoic acid: This non-proteinogenic α-amino acid can be synthesized through methods such as the Strecker synthesis, starting from 2-pentanone, ammonia, and cyanide.

2-Hydroxy-2-methylpentanoic acid: This α-hydroxy acid can be prepared by the hydrolysis of the cyanohydrin derived from 2-pentanone.

Derivatization of these intermediates can also be a strategic approach. For example, the esterification of 2-hydroxy-2-methylpentanoic acid can provide a more reactive substrate for the condensation reaction with urea. Similarly, the protection of the amino group of 2-amino-2-methylpentanoic acid could be employed to control the regioselectivity in certain synthetic transformations, although for the direct cyclization to the hydantoin, the free amino group is required.

Specific Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted in the Bucherer-Bergs synthesis include:

Temperature: The reaction is typically conducted at elevated temperatures to drive the reaction towards completion. However, excessively high temperatures can lead to the decomposition of reactants or products. A temperature range of 60-100°C is generally found to be effective. alfa-chemistry.com

Solvent: A mixture of ethanol and water is commonly used as it effectively dissolves both the organic ketone and the inorganic salts. The ratio of ethanol to water can be varied to optimize the solubility of the reactants and the precipitation of the product upon acidification.

Molar Ratios of Reactants: The stoichiometry of the reactants plays a significant role. An excess of the cyanide salt and ammonium carbonate is often used to ensure the complete conversion of the ketone. A typical molar ratio of ketone to cyanide to ammonium carbonate is around 1:1.5:1.5. mdpi.com

Reaction Time: The reaction is often slow and may require several hours to reach completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. A 24-hour reaction time has been reported for analogous compounds. mdpi.com

pH: The pH of the reaction mixture is inherently controlled by the presence of ammonium carbonate, which provides a basic environment that facilitates the necessary reaction steps. Upon completion, the pH is lowered by the addition of a strong acid to precipitate the hydantoin product.

The table below summarizes the typical reaction conditions for the Bucherer-Bergs synthesis of a 5,5-dialkylhydantoin, which would be applicable to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Starting Ketone | 2-Pentanone | Provides the methyl and propyl substituents at the 5-position. |

| Cyanide Source | NaCN or KCN | Source of the nitrile group for the formation of the cyanohydrin and aminonitrile intermediates. |

| Ammonia/CO₂ Source | (NH₄)₂CO₃ | Provides the nitrogen and carbonyl functionalities for the hydantoin ring. |

| Solvent | Ethanol/Water | Co-solvent system to dissolve both organic and inorganic reactants. |

| Temperature | 60-100 °C | To overcome the activation energy barrier and ensure a reasonable reaction rate. alfa-chemistry.com |

| Reaction Time | 12-24 hours | To allow the multi-step reaction to proceed to completion. |

| Work-up | Acidification with HCl | To neutralize the basic reaction mixture and precipitate the hydantoin product. |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 5 Propylimidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-Methyl-5-propylimidazolidine-2,4-dione, both ¹H and ¹³C NMR spectroscopy are employed to map out its carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals corresponding to the methyl and propyl groups attached to the C5 position of the imidazolidine-2,4-dione ring, as well as the protons on the nitrogen atoms of the heterocyclic ring.

The interpretation of the ¹H NMR spectrum would involve analyzing the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values for each proton signal. The methyl group at C5 would likely appear as a singlet, while the propyl group would exhibit a triplet for its terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons directly attached to the C5 carbon. The N-H protons of the imidazolidine-2,4-dione ring are expected to appear as broad singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | -CH₃ (C5) |

| Data not available | Data not available | Data not available | -CH₂- (propyl, α) |

| Data not available | Data not available | Data not available | -CH₂- (propyl, β) |

| Data not available | Data not available | Data not available | -CH₃ (propyl, γ) |

| Data not available | Data not available | Data not available | N1-H |

| Data not available | Data not available | Data not available | N3-H |

Note: Specific experimental data for this compound is not currently available in the public domain. The table represents the expected signal assignments based on the chemical structure.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the two carbonyl carbons (C2 and C4) of the dione (B5365651) ring at the downfield region. The quaternary carbon at C5, bonded to both the methyl and propyl groups, will also have a characteristic chemical shift. The carbon atoms of the methyl and propyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C2 (C=O) |

| Data not available | C4 (C=O) |

| Data not available | C5 |

| Data not available | -CH₃ (C5) |

| Data not available | -CH₂- (propyl, α) |

| Data not available | -CH₂- (propyl, β) |

| Data not available | -CH₃ (propyl, γ) |

Note: Specific experimental data for this compound is not currently available in the public domain. The table represents the expected signal assignments based on the chemical structure.

Infrared (IR) Spectroscopy for Functional Group Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups of the imidazolidine-2,4-dione ring, as well as C-H stretching vibrations from the methyl and propyl groups.

Key expected absorption bands would include N-H stretching vibrations, typically appearing as a broad band, and strong C=O stretching vibrations characteristic of the cyclic imide structure. The aliphatic C-H stretching vibrations from the methyl and propyl groups would also be prominent.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available | N-H Stretch |

| Data not available | C-H Stretch (aliphatic) |

| Data not available | C=O Stretch (asymmetric) |

| Data not available | C=O Stretch (symmetric) |

Note: Specific experimental data for this compound is not currently available in the public domain. The table represents the expected absorption bands based on the chemical structure.

Mass Spectrometric (MS) Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

Table 4: Predicted ESI-MS Data for this compound

| m/z | Ion |

| Data not available | [M+H]⁺ |

| Data not available | [M+Na]⁺ |

Note: Specific experimental data for this compound is not currently available in the public domain. The table represents the expected ions.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information. The EI-MS spectrum of this compound would show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern would likely involve the loss of the methyl and propyl groups, as well as fragmentation of the imidazolidine-2,4-dione ring. Analysis of these fragments helps to confirm the structure of the compound.

Table 5: Predicted EI-MS Fragmentation Data for this compound

| m/z | Fragment |

| Data not available | M⁺ |

| Data not available | [M-CH₃]⁺ |

| Data not available | [M-C₃H₇]⁺ |

Note: Specific experimental data for this compound is not currently available in the public domain. The table represents some of the expected fragment ions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purity evaluation of synthetic compounds like this compound. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities and reaction byproducts.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. matec-conferences.org In a typical application, a small amount of the compound is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the eluent system is critical for achieving good separation. For hydantoin (B18101) derivatives, a variety of solvent systems can be employed, often consisting of a mixture of polar and non-polar solvents. The separation is based on the compound's affinity for the stationary phase versus the mobile phase, which is influenced by its polarity.

Visualization of the separated spots on the TLC plate can be achieved under UV light if the compound is UV-active, or by using various staining reagents that react with the hydantoin ring or its functional groups. nih.govepfl.ch The purity of the sample is indicated by the presence of a single spot, and the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes under specific chromatographic conditions. researchgate.net

Table 1: Potential TLC Solvent Systems for Hydantoin Derivatives

| Solvent System | Composition (by volume) | Application Notes |

|---|---|---|

| Ethyl acetate (B1210297) / Hexane | 1:4 to 3:2 | A versatile system for moderately polar compounds. The ratio can be adjusted to optimize the Rf value. |

| Chloroform / Methanol | 9:1 to 7:3 | Suitable for more polar hydantoin derivatives. |

| Toluene / Dioxane / Acetic Acid | 95:25:4 | Can be effective for resolving complex mixtures. |

| n-Butanol / Acetic Acid / Water | 3:1:1 | A polar system often used for highly functionalized hydantoins. |

This table presents general solvent systems that have been found to be effective for the separation of hydantoin derivatives and could be adapted for this compound.

For high-resolution separation and quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. bjbms.orgresearchgate.net HPLC offers superior separation efficiency, sensitivity, and reproducibility compared to TLC. The most common mode of HPLC for hydantoin derivatives is reversed-phase chromatography.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as octadecylsilanized silica (C18), is used in the column. nih.gov The mobile phase is a mixture of a polar solvent, like water or an aqueous buffer, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with a range of polarities.

The detection of this compound is typically performed using a UV detector, as the hydantoin ring exhibits UV absorbance. The wavelength of detection is chosen to maximize the signal-to-noise ratio for the analyte. The retention time of the compound under specific HPLC conditions is a characteristic parameter used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. nih.gov

Table 2: Typical HPLC Conditions for the Analysis of Hydantoin Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Agilent Zorbax Extended C18) nih.gov |

| Mobile Phase | Acetonitrile and Sodium Acetate buffer (e.g., 0.02 M, pH 4.6) nih.gov |

| Elution | Isocratic or Gradient |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table summarizes common starting conditions for developing an HPLC method for the analysis of this compound, based on methods for related compounds.

X-ray Crystallography Studies of Hydantoin Structures and Related Derivatives

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound may not be publicly available, extensive studies on closely related 5,5-disubstituted hydantoins allow for a detailed and accurate prediction of its structural features. nih.govresearchgate.netbris.ac.uk

The hydantoin ring in 5,5-disubstituted derivatives is generally found to be nearly planar. The bond lengths and angles within the imidazolidine-2,4-dione core are consistent with the presence of two carbonyl groups and sp2-hybridized nitrogen atoms. The C5 atom, being a quaternary center, will have a tetrahedral geometry, with the methyl and propyl groups extending from the ring.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds, which are a characteristic feature of hydantoin crystal structures. ias.ac.in The two N-H groups of the hydantoin ring act as hydrogen bond donors, while the two carbonyl oxygen atoms serve as hydrogen bond acceptors.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including hydantoin derivatives. nih.gov Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The potential for polymorphism in this compound arises from the possibility of different hydrogen bonding patterns or molecular conformations being adopted in the solid state.

Factors such as the crystallization solvent, temperature, and rate of cooling can influence which polymorphic form is obtained. nih.gov The identification and characterization of different polymorphs are crucial in pharmaceutical and material science applications. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR are used to identify and distinguish between different polymorphic forms. Positional disorder, particularly in the flexible propyl chain, might also be observed in the crystal structure, where the chain occupies multiple orientations within the crystal lattice.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiazolidine-2,4-dione |

Computational Chemistry and Molecular Modeling of 5 Methyl 5 Propylimidazolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For hydantoin (B18101) derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate their electronic structure. tandfonline.com Specifically, the B3LYP functional combined with a suitable basis set is often used to optimize the molecular geometry and calculate various electronic parameters. tandfonline.com

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. scirp.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap is an indicator of the molecule's chemical stability and reactivity. scirp.orgresearchgate.net For 5-Methyl-5-propylimidazolidine-2,4-dione, a relatively low HOMO-LUMO gap would suggest higher kinetic stability. scirp.org

Furthermore, Molecular Electrostatic Potential (MEP) analysis can identify the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. tandfonline.compcbiochemres.com This information is crucial for understanding how the molecule might interact with biological macromolecules.

Table 1: Representative Quantum Chemical Properties of Substituted Hydantoins

| Property | Typical Value/Observation for Hydantoin Derivatives | Significance for this compound |

| HOMO-LUMO Energy Gap | Relatively low, indicating kinetic stability. scirp.org | Suggests the compound is likely to be chemically stable. |

| Molecular Electrostatic Potential (MEP) | Negative potential localized around the carbonyl oxygens. pcbiochemres.com | Indicates these are likely sites for hydrogen bond acceptance in biological interactions. |

| Dipole Moment | Varies depending on the substituents at the C5 position. pcbiochemres.com | Influences the molecule's solubility and ability to cross biological membranes. |

Molecular Dynamics Simulations

These simulations can be performed in a solvent environment, such as water, to mimic physiological conditions. mdpi.com By analyzing the trajectory of the simulation, researchers can identify stable conformations and the energetic barriers between them. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a biological binding site. acs.orgnih.gov MD simulations are also used to assess the stability of ligand-protein complexes, as will be discussed in the context of docking studies. tandfonline.com

Prediction of Molecular Properties (e.g., XlogP, Predicted Collision Cross Section)

Several key molecular properties that are crucial for drug development can be predicted using computational methods. These properties help in assessing the molecule's potential pharmacokinetic profile.

XlogP , a measure of lipophilicity, is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For this compound, the presence of the alkyl (methyl and propyl) groups at the C5 position is expected to contribute to its lipophilicity. cutm.ac.in Various computational algorithms can predict the XlogP value based on the molecular structure.

Predicted Collision Cross Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov With the increasing use of ion mobility-mass spectrometry in metabolomics and drug discovery, predicted CCS values are becoming an important parameter for compound identification. mdpi.comnih.gov Machine learning models trained on large datasets of experimentally determined CCS values can predict this property for novel compounds like this compound with a reasonable degree of accuracy. mdpi.com

Table 2: Predicted Molecular Properties of this compound and Related Analogs

| Compound | Predicted XlogP | Predicted Collision Cross Section (Ų) |

| This compound | Value would be predicted based on its structure | Value would be predicted based on its structure |

| 5,5-Dimethylhydantoin | Typically lower than the title compound | Typically smaller than the title compound |

| 5,5-Diphenylhydantoin (Phenytoin) | Typically higher than the title compound | Typically larger than the title compound |

Ligand-Protein Docking Studies for Mechanistic Insights

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. ic.ac.ukmdpi.com This method is instrumental in understanding the potential mechanism of action of a compound and in structure-based drug design. For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target and evaluating the interactions.

The hydantoin scaffold is known to interact with various biological targets, including ion channels and receptors. nih.govresearchgate.net For instance, hydantoin derivatives have been shown to bind to the voltage-gated sodium channel and the androgen receptor. scirp.orgnih.gov Docking studies can reveal key interactions, such as hydrogen bonds between the carbonyl groups of the hydantoin ring and amino acid residues in the protein's active site. nih.gov The methyl and propyl groups at the C5 position would likely engage in hydrophobic interactions within the binding pocket. bu.edu The results of docking studies are often scored to estimate the binding affinity of the ligand for the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. acs.orgacs.org For hydantoin derivatives, QSAR models have been developed to understand the structural requirements for various biological activities, such as anticonvulsant effects. pcbiochemres.comnih.govresearchgate.net

A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). acs.org Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity.

Such models can identify the key molecular features that are important for the desired activity. For instance, studies on anticonvulsant hydantoins have highlighted the importance of lipophilicity and electronic parameters like LUMO energy for their activity. nih.govresearchgate.net A QSAR model could be used to predict the potential activity of this compound and to guide the design of new, more potent analogs. acs.orgacs.org

Table 3: Common Descriptors in QSAR Models of Hydantoin Derivatives

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

| Electronic | LUMO Energy | Can be related to the molecule's ability to accept electrons in interactions with the biological target. nih.govresearchgate.net |

| Lipophilic | LogP | Influences the compound's ability to cross cell membranes and reach its target. nih.govresearchgate.net |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule, which can affect its shape and interaction with a binding site. acs.org |

| Thermodynamic | Molar Refractivity | Relates to the volume of the molecule and the polarizability of its electrons. acs.org |

Chemical Reactivity and Derivatization Strategies of 5 Methyl 5 Propylimidazolidine 2,4 Dione

Modifications at the Imidazolidine Ring Nitrogen Atoms

The imidazolidine-2,4-dione ring contains two secondary amine functionalities (N1 and N3) that can undergo various chemical transformations, most notably alkylation and arylation. The relative acidity of the N-H protons allows for deprotonation followed by nucleophilic attack on electrophilic reagents.

Regioselectivity is a key consideration in the modification of the hydantoin (B18101) ring. The N3-H is generally more acidic and less sterically hindered than the N1-H, often leading to preferential reaction at the N3 position. However, the choice of reagents, base, and reaction conditions can be tuned to favor modification at either nitrogen or to achieve disubstitution.

N-Alkylation and N-Arylation: The nitrogen atoms can be functionalized with a wide range of alkyl and aryl groups. N-alkylation can be achieved using alkyl halides in the presence of a base. More advanced methods involve copper- or palladium-catalyzed N-arylation reactions, which allow for the introduction of diverse aryl and heteroaryl groups. These reactions typically employ aryl halides, diaryliodonium salts, or arylboronic acids as the aryl source. researchgate.netacs.orgorganic-chemistry.orgnih.gov For instance, copper(I)-catalyzed methods have been developed for the regioselective N3-arylation of hydantoins using diaryliodonium salts under mild conditions. acs.org Similarly, palladium catalysis, often employing specialized phosphine (B1218219) ligands, enables the arylation of N-protected hydantoins with aryl chlorides. acs.orgacs.org

A set of two broadly applicable procedures for the N-arylation of hydantoins has been reported. acs.orgnih.gov The first method uses stoichiometric copper(I) oxide without a ligand or base, resulting in a clean and regioselective arylation at the N3 position. The second method employs catalytic copper(I) iodide with a diamine ligand to promote arylation at the N1 position. acs.orgnih.gov Combining these two procedures provides a straightforward route to diarylated hydantoins. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Position of Modification | Reference(s) |

| N3-Arylation | Aryl(trimethoxyphenyl)iodonium tosylate, Cu(NO₃)₂·3/2H₂O (cat.), TEA, Toluene | N3 | acs.org |

| N3-Arylation | Diaryliodonium salts, CuI (cat.), K₃PO₄, DCE | N3 | researchgate.netresearchgate.net |

| N1-Arylation | Aryl iodide, CuI (cat.), trans-N,N'-dimethylcyclohexane-1,2-diamine, Cs₂CO₃ | N1 | acs.orgnih.gov |

| N3-Arylation | Aryl iodide, Cu₂O (stoichiometric), Quinoline | N3 | acs.orgnih.gov |

| N-Arylation | Aryl chloride, Pd₂(dba)₃ (cat.), YPhos ligand, NaHMDS | N1/N3 (depending on protection) | acs.orgacs.orgthieme-connect.com |

| N-Arylation | Arylboronic acid, Cu(OAc)₂, Pyridine | N3 | organic-chemistry.org |

Functionalization of the Propyl and Methyl Substituents

Direct functionalization of the unactivated sp³-hybridized carbon-hydrogen bonds of the methyl and propyl substituents at the C5 position of 5-methyl-5-propylimidazolidine-2,4-dione is a significant synthetic challenge. These alkyl groups lack inherent reactivity, making selective modification difficult without affecting other parts of the molecule.

Research in this specific area is limited; however, general principles of organic synthesis suggest potential pathways. One plausible approach is free-radical halogenation. youtube.comyoutube.com Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively brominate at allylic or benzylic positions. youtube.com While the propyl and methyl groups are neither allylic nor benzylic, radical bromination with Br₂ and light could potentially introduce a bromine atom onto the alkyl chains, favoring the more substituted secondary carbon of the propyl group. youtube.comacs.org The resulting alkyl halide could then serve as a handle for subsequent nucleophilic substitution or elimination reactions, opening pathways to introduce new functional groups like alcohols, amines, or alkenes.

Another theoretical approach involves directed C-H activation or oxidation, although this remains largely unexplored for 5,5-dialkylhydantoins. Modern catalytic systems, often based on transition metals like palladium, rhodium, or iron, can achieve C-H oxidation or functionalization, but their application to a substrate like this compound would require significant methodological development to control selectivity. nih.govrsc.org

A study on the bromination of 5-alkylhydantoins demonstrated the conversion of 5-propylhydantoin into 5-propylidenehydantoin and 5-(α-bromopropylidene)-hydantoin, indicating that functionalization can be achieved, albeit with potential rearrangement and elimination. acs.org

| Functionalization Strategy | Reagents and Conditions | Potential Product Type | Reference(s) |

| Radical Bromination | Br₂, hv (light) | Bromo-alkylhydantoin | youtube.comacs.org |

| Allylic-type Bromination | N-Bromosuccinimide (NBS), Initiator | Bromo-alkenylhydantoin (after elimination) | youtube.com |

| Oxidation | Strong oxidizing agents | Hydroxy-alkylhydantoin, Oxo-alkylhydantoin | nih.gov |

Synthesis of Spirohydantoin Analogs

Spirohydantoins, where the C5 carbon of the hydantoin ring is part of a second ring system, are a prominent class of derivatives. ijacskros.com The synthesis of spiro analogs related to this compound typically involves constructing the hydantoin ring onto a pre-existing cyclic ketone.

The most common method for synthesizing spirohydantoins is the Bucherer-Bergs reaction. mdpi.com This one-pot, multicomponent reaction combines a cyclic ketone with an alkali metal cyanide (e.g., NaCN) and ammonium (B1175870) carbonate to form the spiro-fused hydantoin ring. chem-soc.siresearchgate.net For example, starting from cyclohexanone, this reaction yields cyclohexane-1,1'-spiro-(imidazolidine-2,5-dione).

Another versatile strategy involves the [4+2]-cycloaddition (Diels-Alder reaction) of 5-methylidene-hydantoins with 1,3-dienes. mdpi.com The 5-methylidene-hydantoin, which can be prepared by the Knoevenagel condensation of a hydantoin with an aldehyde, acts as the dienophile. Reaction with dienes like cyclopentadiene (B3395910) or isoprene (B109036) yields spiro-fused bicyclic systems. mdpi.com This approach allows for the synthesis of complex spiro compounds with high regio- and stereoselectivity. mdpi.com

Libraries of spiro-fused hydantoins have also been synthesized using solid-phase methods, starting from β-aryl pyrrolidines to create compounds with a 2-arylethyl amine scaffold. nih.gov

| Synthetic Method | Key Reactants | Resulting Structure | Reference(s) |

| Bucherer-Bergs Reaction | Cyclic ketone, NaCN, (NH₄)₂CO₃ | Spiro[cycloalkane-1,5'-imidazolidine]-2',4'-dione | mdpi.comchem-soc.siresearchgate.net |

| Diels-Alder Reaction | 5-Methylidene-hydantoin, 1,3-Diene | Spiro-fused bicyclic hydantoin | mdpi.com |

| 1,3-Dipolar Cycloaddition | 5-Alkylidene-hydantoin, Diazomethane | Spiro[imidazolidine-pyrazoline]-2,4-dione | ijacskros.com |

| Solid-Phase Synthesis | Resin-bound amino ester, Isocyanate | Spirohydantoin | nih.gov |

Preparation of Fused Bicyclic and Tricyclic Hydantoin Derivatives

Fusing the hydantoin ring with other cyclic systems creates conformationally constrained bicyclic and tricyclic scaffolds of significant interest in drug discovery.

A powerful strategy for creating fused bicyclic hydantoins is through intramolecular cyclization reactions. One such method involves a selenium-promoted cyclization of 5-alkenyl-5-alkylhydantoins. researchgate.netresearchgate.net In this approach, a 5-alkylhydantoin is first modified to introduce an alkenyl chain (e.g., by functionalizing the propyl group as described in section 5.2). Treatment with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl), induces an intramolecular cyclization via a seleniranium ion intermediate. The nitrogen atom of the hydantoin ring acts as the nucleophile, attacking the intermediate to form a new five-membered ring fused to the hydantoin core. This reaction proceeds via a favorable 5-exo-trig ring closure process. researchgate.netresearchgate.net

Tricyclic hydantoin systems can be assembled through multi-step sequences. One reported method begins with the synthesis of spiro-bicyclic hydantoins that contain an alkenyl moiety. researchgate.netresearchgate.net These intermediates then undergo a selenium-induced amidoselenylation reaction, where the hydantoin nitrogen attacks the double bond, leading to the formation of a third, angularly fused ring, resulting in a homotriquinane-type tricyclic hydantoin. researchgate.netresearchgate.net

Multicomponent reactions, such as the Ugi reaction, provide another elegant pathway to fused hydantoin systems. nih.govnih.gov A concise three-step synthesis of fused tricyclic hydantoin-benzodiazepines has been developed using a 5-component Ugi reaction to generate a complex intermediate. nih.gov This intermediate then undergoes two subsequent cyclization steps, first under acidic conditions to form a benzodiazepine (B76468) ring, followed by a base-mediated cyclization to construct the fused hydantoin ring. nih.govnih.govresearchgate.netresearchgate.net

| Strategy | Key Intermediate | Key Transformation | Resulting Scaffold | Reference(s) |

| Selenocyclization | 5-Alkenyl-5-alkylhydantoin | Intramolecular nucleophilic attack on seleniranium ion | Fused bicyclic hydantoin | researchgate.netresearchgate.net |

| Tandem Cyclization | Spiro-bicyclic hydantoin with alkenyl moiety | Intramolecular amidoselenylation | Fused tricyclic hydantoin | researchgate.netresearchgate.net |

| Ugi/Cyclization Sequence | Ugi 5-component reaction product | Acid-promoted cyclization, then base-promoted cyclization | Fused tricyclic hydantoin-benzodiazepine | nih.govnih.gov |

Introduction of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups can significantly influence the pharmacological properties of hydantoin derivatives. These moieties can be appended to the hydantoin scaffold at either the nitrogen atoms or, less commonly, at the C5 position.

N-Arylation: As discussed in section 5.1, the N1 and N3 positions of the hydantoin ring are common sites for arylation. Transition metal catalysis is the predominant method for achieving this transformation. Copper-mediated Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are widely used. researchgate.netacs.orgmit.edumdpi.com Copper-catalyzed reactions can be performed with aryl halides, diaryliodonium salts, or arylboronic acids, and conditions can be optimized for regioselective arylation at either N1 or N3. acs.orgorganic-chemistry.orgnih.govacs.org Palladium-catalyzed systems, often requiring specialized ligands like ylide-functionalized phosphines (YPhos), are particularly effective for coupling with less reactive aryl chlorides. acs.orgacs.orgthieme-connect.com

C5-Arylation: Direct arylation at the C5 position of a 5,5-dialkylhydantoin is not feasible. However, C5-arylation is a known derivatization strategy for hydantoins that possess at least one hydrogen atom at the C5 position. Palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides. nih.govorganic-chemistry.org The reaction proceeds through a base-promoted enolization of the hydantoin, followed by catalytic cross-coupling. nih.govorganic-chemistry.org While not directly applicable to this compound, this method is crucial for synthesizing 5-aryl-5-alkylhydantoin analogs.

| Arylation Position | Method | Arylating Agent | Catalyst System | Reference(s) |

| N1 / N3 | Copper-catalyzed | Diaryliodonium salts | CuI or Cu(NO₃)₂ | researchgate.netacs.orgresearchgate.net |

| N1 / N3 | Copper-catalyzed | Arylboronic acids | Cu(OAc)₂ | organic-chemistry.org |

| N1 / N3 | Copper-mediated | Aryl halides | Cu₂O or CuI/ligand | acs.orgnih.gov |

| N1 / N3 | Palladium-catalyzed | Aryl chlorides/bromides | Pd₂(dba)₃ / YPhos or Biarylphosphine ligand | acs.orgacs.orgthieme-connect.commit.edu |

| C5 | Palladium-catalyzed | Aryl iodides | Pd(TFA)₂ | nih.govorganic-chemistry.org |

In Vitro Biological Activity and Mechanistic Investigations of 5 Methyl 5 Propylimidazolidine 2,4 Dione Derivatives

Antimicrobial Activity Studies

Derivatives of the imidazolidine-2,4-dione and structurally related thiazolidine-2,4-dione scaffolds have been the subject of extensive research to evaluate their potential as novel antimicrobial agents. These studies explore their efficacy against a wide range of pathogenic bacteria and fungi, revealing significant activity, particularly against Gram-positive organisms.

Derivatives based on the thiazolidine-2,4-dione core, a related structure to imidazolidine-2,4-dione, have demonstrated significant potency against Gram-positive bacteria, including challenging multidrug-resistant strains. nih.govnih.gov One of the most critical pathogens in this category is Methicillin-resistant Staphylococcus aureus (MRSA), which is a priority target for the development of new antimicrobial drugs. nih.gov

Studies have identified specific derivatives that show high effectiveness against MRSA. For instance, certain compounds have been identified with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 μg/ml against various MRSA strains. nih.gov Further investigations into thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives revealed MIC values between 1-32 μg/ml against multidrug-resistant Staph. aureus clinical isolates. nih.gov Some of these compounds not only inhibit bacterial growth but also exhibit bactericidal effects and can disrupt the formation of biofilms, which are a significant barrier in treating chronic infections. nih.gov

The antibacterial activity of some synthesized thiazolidine-2,4-dione hybrids has been found to be similar to or even greater than that of reference drugs like oxacillin and cefuroxime. nih.gov For example, specific hybrid compounds have shown potent activity with MIC values as low as 3.91 mg/L. nih.gov The strategic combination of the thiazolidine-2,4-dione scaffold with other chemical moieties, such as ciprofloxacin, has led to hybrid molecules with excellent activity against S. aureus and MRSA, in some cases far exceeding the potency of the parent ciprofloxacin compound. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazolidine-2,4-dione Derivatives Against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazolidine-2,4-dione Derivative | MRSA | 3.125 - 6.25 | nih.gov |

| Thiazolidine-2,4-dione Derivative | Multidrug-resistant S. aureus | 1 - 32 | nih.gov |

| 5-Arylidene-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | nih.govnih.gov |

The efficacy of imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive strains. nih.gov Many synthesized compounds show weak to moderate activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. researchgate.net

However, certain structural modifications have yielded compounds with notable activity. For example, specific 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones exhibited good activity against E. coli, with MIC values ranging from 26.3 to 40.5 µM. mdpi.com In another study, a thiazolidine-2,4-dione-linked ciprofloxacin derivative showed potent activity against E. coli with an MIC of 4.5 x 10⁻² µM/ml, while another derivative was significantly active against K. pneumonia (MIC = 2.60 x 10⁻² µM/ml). researchgate.net Despite these successes, many derivatives have no inhibitory effect on the growth of Gram-negative bacteria up to high concentrations. nih.gov

Several studies have extended the investigation of these heterocyclic compounds to include their activity against fungal pathogens. A series of thiazolidine-2,4-dione (TZD) derivatives were screened for in vitro antifungal activity against various species, including Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, and Penicillium notatum. nih.gov The results indicated that derivatives featuring electron-donating groups (like -OH and -OCH₃) and electron-withdrawing groups (like -Cl and -NO₂) on the arylidene moieties enhanced the broad-spectrum antifungal activities. nih.gov

Similarly, other research has documented the screening of these derivatives against Candida albicans, a common human fungal pathogen. researchgate.netresearchgate.net One study found that a specific thiazolidine-2,4-dione-ciprofloxacin hybrid possessed the most potent antifungal activity against both C. albicans and A. niger, with an MIC of 4.2 x 10⁻² µM/ml. researchgate.net This highlights the potential for developing broad-spectrum antimicrobial agents from this chemical class that possess both antibacterial and antifungal properties.

Research into the mechanisms by which these compounds exert their antimicrobial effects suggests multiple modes of action. One primary mechanism identified is the disruption of the bacterial cell envelope. nih.gov Studies using atomic force microscopy on MRSA treated with potent compounds revealed significant damage to the bacterial cell structure. nih.gov

For certain related hybrid molecules, the mechanism involves the inhibition of essential bacterial enzymes. Thiazolidine-2,4-dione derivatives linked to ciprofloxacin have been shown to retain the ability to inhibit DNA synthesis by targeting both topoisomerase IV and DNA gyrase in S. aureus. researchgate.net Some of these hybrid compounds were more potent inhibitors of these enzymes than ciprofloxacin itself, which aligns with their enhanced antibacterial activity. researchgate.net Other studies suggest that the antimicrobial action of TZD analogues may occur through the inhibition of cytoplasmic Mur ligases, which are crucial enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. mdpi.com

Antineoplastic and Cytotoxic Activity in Cell Lines

In addition to antimicrobial properties, derivatives of imidazolidine-2,4-dione and related scaffolds have been recognized as potential antineoplastic agents. nih.gov Their cytotoxic activity has been evaluated against a wide array of human cancer cell lines, demonstrating a broad spectrum of activity.

The National Cancer Institute (NCI) has screened certain thiazolidine-2,4-dione derivatives against its full panel of 60 human tumor cell lines, which are organized into nine sub-panels based on cancer type. nih.gov In these comprehensive screens, compounds are evaluated for their ability to inhibit cancer cell growth.

One notable derivative, 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (compound 5d), was found to be active against all tested cell lines. nih.gov This compound demonstrated significant growth inhibition (GI₅₀) at low micromolar concentrations across various cancer types. For instance, it showed potent activity against leukemia (SR, GI₅₀: 2.04 μM), non-small cell lung cancer (NCI-H522, GI₅₀: 1.36 μM), colon cancer (COLO 205, GI₅₀: 1.64 μM), and breast cancer (MDA-MB-468, GI₅₀: 1.11 μM). nih.gov

Further mechanistic studies on selected compounds have shown they can suppress the proliferation of human myeloid leukemia cell lines (HL-60 and U937) by inducing apoptosis. nih.gov This programmed cell death is characterized by morphological changes and the fragmentation of DNA. The apoptotic mechanism was found to involve the activation of multiple caspases and the release of cytochrome c from the mitochondria. nih.gov

Table 2: In Vitro Anticancer Activity (GI₅₀) of a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione Derivative (Compound 5d)

| Cancer Type | Cell Line | GI₅₀ (μM) |

|---|---|---|

| Leukemia | SR | 2.04 |

| Non-Small Cell Lung | NCI-H522 | 1.36 |

| Colon | COLO 205 | 1.64 |

| CNS | SF-539 | 1.87 |

| Melanoma | SK-MEL-2 | 1.64 |

| Ovarian | OVCAR-3 | 1.87 |

| Renal | RXF 393 | 1.15 |

| Prostate | PC-3 | 1.90 |

| Breast | MDA-MB-468 | 1.11 |

Data sourced from a study on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives. nih.gov

Mechanisms of Cytotoxicity (e.g., DNA Cleavage)

The cytotoxic potential of heterocyclic compounds related to imidazolidine-2,4-dione has been linked to their ability to interact with and damage DNA. Studies on analogous compounds, such as thiazolidine-2,4-dione derivatives, have demonstrated mechanisms of cytotoxicity that include DNA cleavage.

For instance, research on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives has shown their potential as anticancer agents. One particular derivative exhibited significant cytotoxic activity against a full panel of 60 human tumor cell lines nih.gov. DNA cleavage studies with this compound revealed that at a concentration of 50 µg/mL, it could induce partial DNA digestion. When the concentration was increased to 150 µg/mL, it led to the complete digestion of linear DNA and partial digestion of supercoiled DNA nih.gov. This suggests that the cytotoxic effects of such compounds may be mediated, at least in part, by their ability to cause DNA damage, thereby interfering with DNA replication and transcription in cancer cells researchgate.net.

Another study on 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives, which share the core imidazolidine ring, found that certain compounds exhibited antiproliferative activity against liver (HepG-2) and colon (HCT-116) cancer cell lines figshare.com. The mechanism of action for one derivative involved arresting the cell cycle in the G0/G1 phase in liver cancer cells, while another arrested colon cancer cells at the S phase, with both compounds inducing apoptosis figshare.com.

These findings indicate that the imidazolidine-2,4-dione scaffold and its analogues are promising structures for the development of cytotoxic agents that may act through mechanisms involving DNA cleavage and cell cycle arrest.

Enzyme Inhibition and Modulation

Derivatives of imidazolidine-2,4-dione have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies.

A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) enzymes, particularly ADAMTS-4 and ADAMTS-5, are primary targets for the treatment of osteoarthritis due to their central role in the degradation of aggrecan, a key component of articular cartilage nih.govnih.gov.

A high-throughput screening effort led to the identification of a hydantoin (B18101) (imidazolidine-2,4-dione) series of compounds as inhibitors of ADAMTS-5. Optimization of this series resulted in the discovery of GLPG1972/S201086, a potent, selective, and orally bioavailable ADAMTS-5 inhibitor acs.org. This compound demonstrated significant anticatabolic activity in mouse cartilage explants and has advanced to clinical trials for osteoarthritis acs.org. The development of such inhibitors underscores the therapeutic potential of targeting ADAMTS-5 biorxiv.org. While many inhibitors target the enzyme's active site, some newer approaches focus on exosite inhibition to achieve greater selectivity over related enzymes like ADAMTS-4 biorxiv.org. The success of the hydantoin scaffold in generating potent ADAMTS-5 inhibitors suggests that other 5,5-disubstituted imidazolidine-2,4-diones could also exhibit similar inhibitory activities.

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. The discovery of two isoforms, COX-1 and COX-2, has allowed for the development of selective inhibitors that target the inflammation-associated COX-2 enzyme while sparing the gastroprotective COX-1 najah.edu.

Research into 5,5-diphenylimidazolidine-2,4-dione derivatives has revealed their potential as potent and selective COX-2 inhibitors nih.gov. Several compounds from this series displayed significant anti-inflammatory and analgesic activities. In vitro assays confirmed high COX-2 inhibitory activity and selectivity for these derivatives nih.gov. For example, select compounds showed COX-2 IC50 values ranging from 0.41 µM to 0.70 µM, with selectivity indices (SI) between 142 and 243, comparable to the reference drug celecoxib nih.gov. Similarly, studies on 5-thioxoimidazolidine-2-one derivatives also reported potent COX-2 inhibition, with many synthesized compounds showing greater activity than celecoxib nih.gov.

These studies highlight the potential of the 5,5-disubstituted imidazolidine-2,4-dione scaffold as a template for designing novel and selective COX-2 inhibitors for the management of inflammation and pain.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| Derivative 5 | >100 | 0.70 | >142 |

| Derivative 9 | >100 | 0.44 | >227 |

| Derivative 10 | >100 | 0.61 | >163 |

| Derivative 14 | >100 | 0.41 | >243 |

| Celecoxib (Reference) | >100 | 0.30 | >333 |

Data synthesized from research on 5,5-diphenylimidazolidine-2,4-dione derivatives nih.gov. The IC₅₀ represents the concentration required for 50% inhibition. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy nih.govunipi.it. Therefore, aldose reductase inhibitors are a key therapeutic target nih.govresearchgate.net.

The thiazolidine-2,4-dione scaffold, structurally similar to imidazolidine-2,4-dione, has been extensively explored for aldose reductase inhibition nih.gov. Studies on new thiazolidine-2,4-dione hybrids have identified compounds with potent inhibitory activity at the sub-micromolar level nih.gov. For instance, one benzothiazole-tethered thiazolidine-2,4-dione derivative was found to be a highly potent inhibitor with an IC50 value of 0.16 µM, close to that of the reference drug Epalrestat (IC50 of 0.10 µM) nih.gov. Another study on 5-methyl substituted thiazolidinone derivatives also noted that substitution at the 5-position had a positive influence on inhibitory activity nih.gov. These findings suggest that the 5,5-disubstituted imidazolidine-2,4-dione core could also serve as a valuable scaffold for developing novel aldose reductase inhibitors.

Investigation of Other Biological Pathways and Molecular Targets

Penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, is the key determinant of resistance in methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reaction essential for bacterial cell wall synthesis even in the presence of these drugs nih.govresearchgate.net. Consequently, identifying novel compounds that can inhibit PBP2a is a critical strategy to combat MRSA infections researchgate.net.

While direct studies on 5-Methyl-5-propylimidazolidine-2,4-dione are not available, research on related heterocyclic structures, such as arylalkylidene rhodanines and arylalkylidene iminothiazolidin-4-ones, has explored their potential as non-β-lactam PBP inhibitors nih.gov. Some of these compounds exhibited inhibitory activities against the low-affinity PBP2a of S. aureus in the 10 to 100 µM concentration range nih.gov. This indicates that heterocyclic scaffolds, potentially including imidazolidine-2,4-diones, could serve as a foundation for the design of new PBP2a inhibitors to address the challenge of antibiotic resistance.

Modulation of MecR1

Currently, there is no direct scientific evidence available from in vitro studies to suggest that this compound or its derivatives modulate the activity of MecR1. MecR1 is a crucial transmembrane signaling protein involved in mediating methicillin resistance in Staphylococcus aureus. nih.govuniprot.orgmcmaster.ca It acts as a sensor for β-lactam antibiotics, and upon their detection, it initiates a signal transduction cascade that leads to the upregulation of the mecA gene, which is responsible for resistance. mcmaster.ca

Extensive research into the biological activities of imidazolidine-2,4-dione derivatives has revealed a wide range of pharmacological effects, including antimicrobial properties. semanticscholar.orgnih.govnih.gov However, the specific mechanism of action for their antimicrobial effects has not been linked to the modulation of MecR1. Further investigation is required to determine if this class of compounds has any affinity for or modulatory effect on the MecR1 receptor.

Other Receptor and Enzyme Interactions

While specific data on this compound is limited, the broader class of 5,5-disubstituted imidazolidine-2,4-dione (hydantoin) derivatives has been the subject of numerous studies, revealing interactions with various receptors and enzymes. These interactions are responsible for a wide spectrum of biological activities. semanticscholar.orgmdpi.comekb.egjddtonline.inforesearchgate.net

Hydantoin derivatives are well-known for their anticonvulsant properties , with phenytoin (5,5-diphenylimidazolidine-2,4-dione) being a prominent example. bepls.com The mechanism of action for anticonvulsant hydantoins is believed to involve the blockage of voltage-gated sodium channels, which in turn reduces the excitability of neurons.

Several 5,5-disubstituted hydantoins have been investigated for their anti-HIV activity . Although most compounds showed modest activity, this indicates a potential for this chemical scaffold to interact with viral enzymes or cellular components essential for viral replication. nih.govacs.org

Furthermore, research has explored the anticancer potential of hydantoin derivatives. ekb.eg The mechanisms underlying their cytotoxic effects are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have shown inhibitory effects on enzymes like human aldose reductase and leukocyte elastase. mdpi.com The antiproliferative activity of certain 3,5-disubstituted hydantoins has been evaluated against various human cancer cell lines, with some compounds exhibiting potent cytotoxic effects. mdpi.comnih.gov

The following table summarizes the in vitro biological activities of some 5,5-disubstituted hydantoin derivatives, highlighting the diversity of their molecular interactions.

| Compound Name | Biological Activity | Cell Lines/Assay | Findings |

| 5,5-bis(mercaptomethyl)-2,4-imidazolidinedione derivatives | Anti-HIV | CEM or MT-2 cells | Modest activity, with one compound having an IC50 = 53 microM nih.gov |

| 3,5-disubstituted hydantoins | Antiproliferative | HepG2, A2780, MCF7, and HFF1 cell lines | Some compounds showed potent cytotoxic activity against the human tumor cell line MCF7 mdpi.comnih.gov |

| 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) | Antifungal | Aspergillus niger, Aspergillus flavous | Inhibition of fungal growth observed bepls.com |

It is important to reiterate that these findings pertain to the broader class of 5,5-disubstituted hydantoins. The specific receptor and enzyme interaction profile of this compound remains to be elucidated through dedicated in vitro studies.

Structure Activity Relationship Sar Studies of 5 Methyl 5 Propylimidazolidine 2,4 Dione Analogs

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 5-Methyl-5-propylimidazolidine-2,4-dione analogs is profoundly influenced by the nature and position of various substituents on the hydantoin (B18101) ring. Research into the SAR of the broader class of 5,5-dialkylhydantoins provides foundational insights into these relationships.

The size, lipophilicity, and electronic properties of the alkyl groups at the C5 position are key determinants of anticonvulsant activity. Generally, for 5,5-dialkylhydantoins, an optimal range for the size and lipophilicity of the C5 substituents is necessary for potent activity. Alkyl substituents at this position are known to contribute to the sedative properties of the compound. cutm.ac.inpharmacy180.com The presence of both a methyl and a propyl group in this compound represents a specific combination of a small and a medium-sized alkyl chain, which influences its interaction with biological targets.

Modifications to the alkyl groups at C5 can lead to significant changes in activity. For instance, increasing the chain length of the alkyl groups beyond a certain point can lead to a decrease or loss of activity, suggesting a specific spatial requirement at the receptor site. Conversely, branching of the alkyl chains can also modulate activity and metabolic stability.

Substitutions at other positions of the hydantoin ring also play a crucial role. N-alkylation, for example at the N1 or N3 positions, can affect the compound's physicochemical properties such as solubility and membrane permeability, which in turn can alter its pharmacokinetic profile and biological activity. N-methylation has been observed to decrease activity against electroshock-induced seizures while increasing activity against chemically induced convulsions in some hydantoin series. cutm.ac.in

The introduction of aromatic substituents in place of alkyl groups at C5 is another common modification. A phenyl or other aromatic group at C5 is often considered essential for activity against generalized tonic-clonic seizures in many hydantoin-based anticonvulsants. pharmacy180.compcbiochemres.com Therefore, replacing the propyl group in this compound with an aromatic ring would be expected to significantly alter its biological activity profile.

| Compound | R1 | R2 | Relative Anticonvulsant Activity (Hypothetical) |

| Analog 1 | Methyl | Ethyl | Moderate |

| Analog 2 | Methyl | Propyl | Moderate to High |

| Analog 3 | Methyl | Butyl | Moderate |

| Analog 4 | Ethyl | Propyl | High |

| Analog 5 | Propyl | Propyl | Moderate |

| Analog 6 | Methyl | Phenyl | High (different seizure type) |

Stereochemical Effects on Biological Potency

The C5 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). The stereochemistry at this position can have a profound impact on the biological potency of the drug, as the two enantiomers can interact differently with chiral biological targets such as receptors and enzymes.

In the field of anticonvulsant hydantoins, it is well-established that the biological activity often resides predominantly in one of the enantiomers. For some chiral iminohydantoins, the anticonvulsant activity has been shown to be primarily associated with the S-isomer. pcbiochemres.com This stereoselectivity is a strong indication of a specific three-dimensional interaction between the drug molecule and its biological target.

The differential activity of the enantiomers can be attributed to one enantiomer having a higher affinity for the target receptor or being metabolized at a different rate than the other. The precise stereochemical requirements for the activity of this compound would need to be determined through the synthesis and biological evaluation of the individual R- and S-enantiomers.

The following table provides a hypothetical representation of the effect of stereochemistry on the anticonvulsant potency of this compound.

| Stereoisomer | Anticonvulsant Potency (Hypothetical ED50) |

| (R)-5-Methyl-5-propylimidazolidine-2,4-dione | > 100 mg/kg |

| (S)-5-Methyl-5-propylimidazolidine-2,4-dione | 25 mg/kg |

| Racemic (R/S)-5-Methyl-5-propylimidazolidine-2,4-dione | 50 mg/kg |

This hypothetical data illustrates a scenario where the S-enantiomer is significantly more potent than the R-enantiomer, and the racemic mixture exhibits an intermediate potency.

Quantitative Analysis of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their biological activity.

For a series of this compound analogs, a QSAR study would involve synthesizing a range of derivatives with systematic variations in their structure. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors would be calculated for each analog, including:

Lipophilicity descriptors: such as logP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for crossing the blood-brain barrier.

Electronic descriptors: such as Hammett constants (σ) or calculated atomic charges, which describe the electronic effects of substituents.

Steric descriptors: such as molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of the substituents.

Topological descriptors: which describe the connectivity and branching of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to develop an equation that correlates these descriptors with the observed biological activity (e.g., anticonvulsant potency). A hypothetical QSAR equation for a series of 5,5-dialkylhydantoins might look like this:

log(1/ED50) = a(logP) - b(logP)² + c(MR) + d(σ) + e

Where:

ED50 is the effective dose for 50% of the population.

a, b, c, d, and e are coefficients determined by the regression analysis.

This equation would suggest that the anticonvulsant activity is parabolically dependent on lipophilicity (logP), with an optimal value, and is also influenced by the size (MR) and electronic properties (σ) of the substituents.

Future Directions and Emerging Research Avenues for 5 Methyl 5 Propylimidazolidine 2,4 Dione

Exploration of Novel Synthetic Pathways

The synthesis of 5,5-disubstituted hydantoins is well-established through classic methods such as the Bucherer-Bergs synthesis from ketones. However, future research should focus on developing more advanced and efficient synthetic routes for 5-Methyl-5-propylimidazolidine-2,4-dione.

Key areas for exploration include:

Enantioselective Synthesis : The C5 position of this compound is a quaternary stereocenter. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of enantioselective synthetic methods is of paramount importance. Future work could adapt modern organocatalytic or transition-metal-catalyzed approaches to produce specific enantiomers of the compound. nih.govrsc.orgrsc.org For instance, methods like chiral acid-catalyzed Urech hydantoin (B18101) synthesis or Michael reaction approaches using chiral catalysts could be explored to achieve high enantioselectivity. nih.govrsc.org

Green Chemistry Approaches : Modern synthetic chemistry emphasizes sustainability. Future synthetic strategies could focus on microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.com The use of environmentally benign solvents and catalysts would also align with the principles of green chemistry.

Combinatorial Synthesis : To rapidly generate a library of analogs based on the this compound scaffold, solid-phase or solution-phase combinatorial synthesis techniques could be developed. This would enable the efficient exploration of the structure-activity relationship (SAR) by varying substituents on the hydantoin ring.

Table 1: Potential Synthetic Research Directions

| Research Avenue | Rationale and Objective |

|---|---|

| Asymmetric Catalysis | To produce enantiomerically pure forms of this compound for stereospecific biological evaluation. |

| Flow Chemistry | To improve reaction efficiency, safety, and scalability of the synthesis process. |

| Biocatalysis | To utilize enzymes for highly selective and environmentally friendly synthetic transformations. |

Advanced Computational Approaches for Drug Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can predict its biological potential and guide the design of more potent and selective derivatives.

Future computational studies should include:

Molecular Docking and Virtual Screening : Molecular docking simulations can be used to predict the binding affinity and interaction patterns of this compound against a wide array of known protein targets. This can help identify potential biological activities and mechanisms of action before undertaking extensive laboratory work. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more accurate understanding of binding stability and the conformational changes involved. nih.govnih.govmdpi.com This can be crucial for validating docking results and understanding the molecular basis of inhibition or activation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be constructed. mdpi.com These models can then predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug discovery. These computational tools can assess the drug-likeness of this compound and its derivatives, helping to identify potential liabilities early in the development process.

Investigation of New Biological Targets and Pathways

The imidazolidine-2,4-dione scaffold is known to interact with a diverse range of biological targets. While some derivatives are known for their anticonvulsant properties, others have shown promise as anticancer, antidiabetic, or antimicrobial agents. researchgate.netresearchgate.netnih.govmdpi.com

Future research should aim to uncover novel biological activities for this compound by:

Broad-Spectrum Biological Screening : Testing the compound against a wide panel of assays, including enzymatic assays, receptor binding assays, and cell-based assays for various diseases like cancer, infectious diseases, and metabolic disorders. Recent studies have shown hydantoin derivatives to be potential inhibitors of targets like Protein Tyrosine Phosphatase 1B (PTP1B) for diabetes, B-cell lymphoma-2 (Bcl-2) proteins for cancer, and viral targets like HIV gp41. nih.govnih.govnih.govnih.gov

Exploring Novel Mechanisms : Investigating less common therapeutic areas where hydantoins have shown activity. For example, recent research has highlighted hydantoin analogs as inhibitors of the bacterial ClpXP protease and as potent antiplasmodial agents against malaria-causing parasites. rsc.orgmalariaworld.orgnih.gov Screening this compound against such targets could reveal unexpected therapeutic potential.

Table 2: Potential Biological Targets for Investigation

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Protein Tyrosine Phosphatase 1B (PTP1B), VEGFR-2, HIV gp41 | Diabetes, Cancer, HIV |

| Apoptosis Regulators | B-cell lymphoma-2 (Bcl-2) family proteins | Cancer |

| Bacterial Proteases | ClpXP Protease | Infectious Diseases |

| Parasitic Targets | Plasmodium falciparum enzymes/proteins | Malaria |

Development of Advanced Analytical Techniques for Characterization

Thorough structural and physicochemical characterization is fundamental. While standard techniques like NMR, IR, and mass spectrometry are routinely used, advanced analytical methods can provide deeper insights into the properties of this compound. researchgate.netajchem-a.com

Future characterization efforts should leverage:

Multi-dimensional NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives or potential metabolites. semanticscholar.orgipb.ptresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition with high accuracy and to aid in the structural elucidation of metabolites and degradation products.

Hyphenated Techniques : The coupling of separation techniques with spectroscopic detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-NMR (LC-NMR), is powerful for impurity profiling, stability studies, and bioanalysis. nih.govasiapharmaceutics.infoiosrjournals.orgactascientific.comrsisinternational.org These methods allow for the separation and identification of trace-level components in complex mixtures. nih.gov

X-ray Crystallography : Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the three-dimensional structure and, for enantiopure samples, the absolute stereochemistry. mdpi.com

Design of Hybrid Molecules Incorporating the Imidazolidine-2,4-dione Scaffold

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create molecules with improved affinity, selectivity, or dual-targeting capabilities. physchemres.org The this compound scaffold is an excellent candidate for the development of novel hybrid molecules.

Future research in this area could focus on:

Combining with Other Heterocycles : Designing and synthesizing hybrid compounds where the imidazolidine-2,4-dione core is linked to other biologically active heterocyclic systems, such as quinoline, acridine, or imidazole. nih.govresearchgate.netmdpi.com This approach has been successfully used to create potent antitumor and anti-HIV agents. nih.govmdpi.com